molecular formula C6H11BrO2 B2499712 2-Bromobutyl acetate CAS No. 13333-04-5

2-Bromobutyl acetate

Cat. No. B2499712
CAS RN: 13333-04-5
M. Wt: 195.056
InChI Key: GURAWRUJYKNGQZ-UHFFFAOYSA-N
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Description

2-Bromobutyl acetate is a brominated organic compound that is not directly discussed in the provided papers. However, related compounds and their chemical behaviors can offer insights into the properties and reactions that 2-bromobutyl acetate might undergo. For instance, 2-bromoallyl acetate is used as a substrate for coupling reactions, suggesting that bromoacetates can participate in carbon-carbon bond-forming processes . Similarly, 2-bromoisobutyramides undergo electro-carboxylation, indicating that brominated esters can be involved in electrochemical reactions . The reactivity of 2-bromo-2,2-dinitroethyl acetate with bases shows that brominated acetates can be quite reactive towards nucleophiles .

Synthesis Analysis

The synthesis of brominated acetate compounds can be complex and may involve multiple steps. For example, 4-bromobutyl acetate is synthesized from 1,4-butanediol, hydrogen bromide, and acetic acid, with the reaction conditions significantly affecting the yield . This suggests that the synthesis of 2-bromobutyl acetate might also require careful optimization of reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of brominated acetates can be influenced by the presence of the bromine atom. For instance, in 2-bromoacetoxybenzoic acid, the bromine atom is rotationally disordered, which could be due to its size and electronic effects . This implies that the molecular structure of 2-bromobutyl acetate might also exhibit some degree of conformational flexibility due to the presence of the bromine atom.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetates can be deduced from related compounds. For instance, the electro-carboxylation of 2-bromoisobutyramides suggests that similar compounds might be amenable to electrochemical modifications . The crystal structure analysis of 2-bromoacetoxybenzoic acid provides insights into the bond angles and planarity of the acetyl group, which could be relevant to understanding the properties of 2-bromobutyl acetate .

Scientific Research Applications

Mutant Selection in Microbial Studies

2-Bromobutyl acetate analogs, such as 2-bromobutyrate, have been used in microbiology for selecting specific mutants. For instance, mutants of Clostridium acetobutylicum resistant to 2-bromobutyrate were identified after mutation with nitrosoguanidine. These mutants ceased to produce acetone, while the synthesis of butanol and ethanol remained unaffected, indicating a specific effect on certain metabolic pathways (Janati-Idrissi et al., 1987). Similar studies were conducted by Junelles et al. and Clark et al., revealing insights into the metabolic processes of bacteria (Junelles et al., 1987); (Clark et al., 1989).

Chemical Synthesis

In the field of chemical synthesis, 2-bromobutyl acetate and its derivatives play a role in synthesizing various compounds. Heng J. described a method for synthesizing 4-bromobutyl acetate, showcasing its utility in organic synthesis (Heng, 2008). Additionally, Taylor and Ciavarri demonstrated that 2-bromoallyl acetate serves as an efficient substrate for sequential carbon-carbon bond formation in nickel and chromium-mediated coupling reactions (Taylor and Ciavarri, 1999).

Microbial Growth and Metabolism

2-Bromobutyl acetate derivatives have been used to study microbial growth and metabolism. Sperl and McKae found that Arthrobacter species could grow using 2-bromobutane, a related compound, as the sole carbon and energy source. This work provided insights into the metabolism of halogenated compounds in microbes (Sperl & McKae, 2004).

Bromodomain Inhibition in Drug Discovery

Bromodomain inhibition, a concept crucial in drug discovery, particularly in oncology and inflammation, has been studied using 2-bromobutyl acetate derivatives. Filippakopoulos and Knapp, as well as Theodoulou et al., explored the potential of bromodomain inhibitors in therapy, highlighting their importance in epigenetic regulation and the potential for treating various diseases (Filippakopoulos & Knapp, 2014); (Theodoulou et al., 2016).

Safety and Hazards

2-Bromobutyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name

2-bromobutyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURAWRUJYKNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobutyl acetate

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